

HG-6-63-01: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HG-6-63-01

Cat. No.: B15577706

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **HG-6-63-01**, a potent and selective type II inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. The information presented is intended for researchers, scientists, and professionals involved in the field of drug development and cancer research.

Core Structure and Physicochemical Properties

HG-6-63-01 is a small molecule inhibitor belonging to a class of compounds characterized by a 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore.^[1] This structural feature is crucial for its mechanism of action, enabling it to stabilize the inactive 'DFG-out' conformation of the RET kinase's activation loop.^{[1][2]}

Table 1: Physicochemical Properties of **HG-6-63-01**

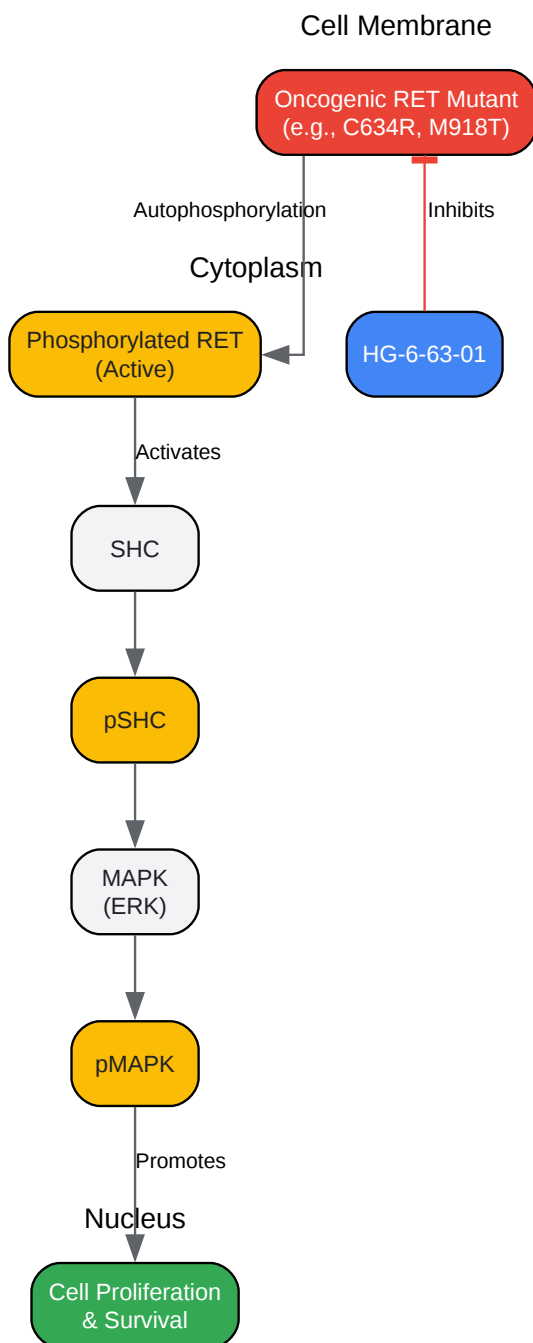
Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₁ ClF ₃ N ₅ O	[3]
Molecular Weight	582.06 g/mol	[3]
CAS Number	2177298-99-4	[3]

Mechanism of Action and Signaling Pathway

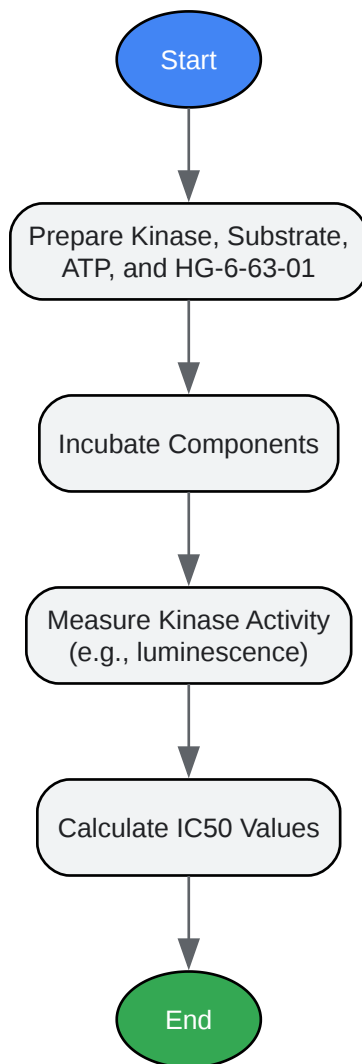
HG-6-63-01 functions as a type II tyrosine kinase inhibitor (TKI) that specifically targets the RET proto-oncogene.[3][4][5] Oncogenic mutations in the RET gene are drivers in several types of cancer, including medullary and papillary thyroid carcinomas. These mutations lead to constitutive activation of the RET kinase and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival.

HG-6-63-01 inhibits the kinase activity of both wild-type and various mutated forms of RET, including the gatekeeper V804M mutant, which confers resistance to many other RET inhibitors.[1][2] By binding to the inactive 'DFG-out' conformation, **HG-6-63-01** prevents the kinase from adopting its active state, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] This ultimately leads to the inhibition of cancer cell proliferation.[1][2][3]

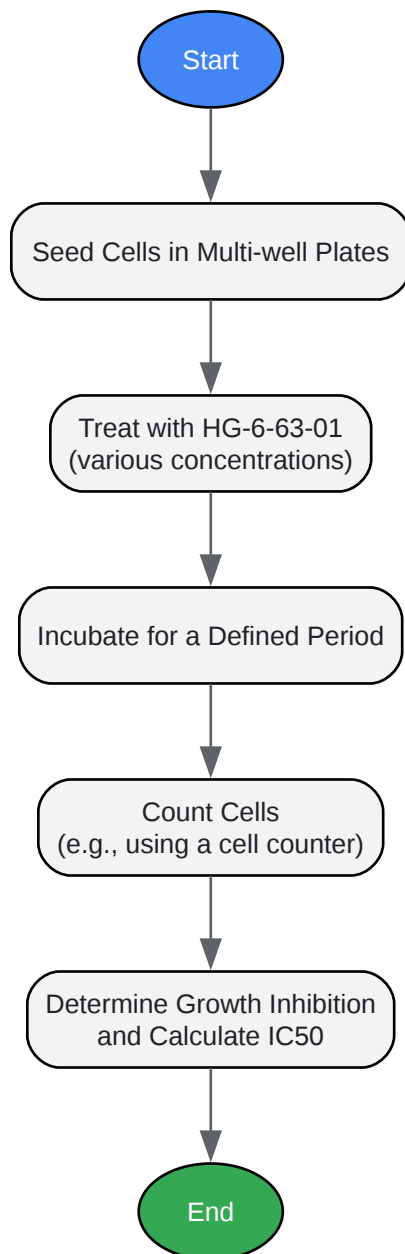
RET Signaling Pathway Inhibition by HG-6-63-01



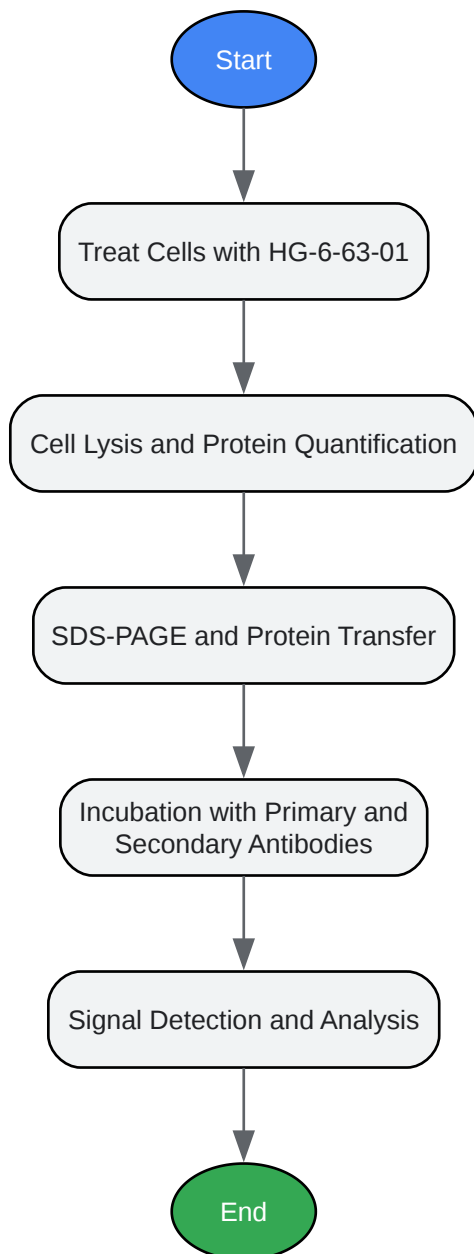
In Vitro Kinase Assay Workflow



Cell Proliferation Assay Workflow



Western Blot Analysis Workflow



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